6-cyclopropyl-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions . The reaction conditions often include the use of trifluoracetic acid as a catalyst and various solvents like acetic acid .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-tuberculosis activities.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound known for its CDK inhibitory activity.
Uniqueness
6-cyclopropyl-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique substitution pattern, which enhances its biological activity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C23H20N4O |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N,1-diphenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H20N4O/c1-15-21-19(23(28)24-17-8-4-2-5-9-17)14-20(16-12-13-16)25-22(21)27(26-15)18-10-6-3-7-11-18/h2-11,14,16H,12-13H2,1H3,(H,24,28) |
InChI Key |
BKKCVIAPAFATMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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